3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

Übersicht

Beschreibung

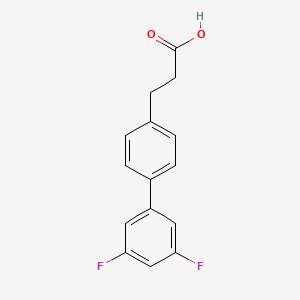

3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid is a versatile chemical compound with potential applications in various scientific research domains. It is characterized by the presence of a biphenyl structure with two fluorine atoms at the 3’ and 5’ positions and a propanoic acid group attached to the 4-position of the biphenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The general procedure includes the reaction of 3,5-difluorophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid are not extensively documented. the scalability of the Suzuki-Miyaura coupling reaction suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The propanoic acid group can be oxidized to form corresponding carboxylic acid derivatives.

Reduction: The biphenyl ring can undergo reduction reactions to form partially or fully hydrogenated biphenyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Hydrogenated biphenyl derivatives.

Substitution: Substituted biphenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 3-(3',5'-difluorobiphenyl-4-yl)propanoic acid exhibit significant anti-inflammatory and analgesic properties. These compounds are analogs of well-known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that certain fluorinated analogs demonstrate enhanced anti-inflammatory activity while reducing gastrointestinal toxicity compared to their non-fluorinated counterparts .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound has been evaluated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. In vitro studies have demonstrated that certain derivatives can reduce amyloidogenesis in neuronal cells, suggesting potential therapeutic applications in Alzheimer's treatment .

Materials Science

Polymer Additives

In materials science, this compound is being researched for its role as an additive in polymer formulations. Its incorporation into polyolefins has been shown to enhance thermal stability and mechanical properties of the resulting materials . The compound's ability to act as a stabilizer against oxidative degradation makes it valuable in the production of food contact materials, ensuring safety and compliance with regulatory standards.

| Property | Without Additive | With this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Improved |

| Migration Limit | Not Specified | <0.05 mg/kg food |

Environmental Science

Pesticide Development

The compound is also being explored in the development of novel pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against specific pests while minimizing environmental impact. Research into its efficacy as a biopesticide is ongoing, with preliminary results indicating promising insecticidal activity against common agricultural pests .

Case Study 1: Neuroprotective Activity

In a study assessing the neuroprotective effects of various fluorinated compounds, researchers found that this compound significantly inhibited amyloid-beta peptide aggregation in vitro. The study highlighted its potential as a lead compound for further development in Alzheimer's disease therapeutics .

Case Study 2: Polymer Stability

A comparative analysis of polymer blends containing and not containing this compound demonstrated enhanced thermal stability and lower rates of degradation under oxidative conditions. This study supports the use of the compound as an effective stabilizer for food-grade polymers .

Wirkmechanismus

The mechanism of action of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound for studying molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Difluorophenylboronic acid: Shares the difluorobiphenyl core structure but lacks the propanoic acid group.

3,5-Difluorobenzeneboronic acid: Similar biphenyl structure with boronic acid functionality.

Uniqueness

3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid is unique due to the presence of both the difluorobiphenyl core and the propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Biologische Aktivität

3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities. The data presented here is derived from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The compound is characterized by the presence of a biphenyl moiety with two fluorine substitutions, which influence its lipophilicity and biological interactions. The general structure can be represented as:

This structure contributes to its pharmacological profile, affecting its interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Enterococcus faecalis | 4 µg/mL |

These findings suggest that the compound is particularly effective against Gram-positive bacteria, including methicillin-resistant strains .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been shown to modulate inflammatory pathways. Research indicates that it can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. The compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, the compound displayed a half-maximal inhibitory concentration (IC50) of approximately 15 µM against MCF-7 breast cancer cells .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of multidrug-resistant pathogens. Results showed that it inhibited growth effectively, particularly in strains resistant to conventional antibiotics. The study emphasized the need for further development as a potential therapeutic agent for treating resistant infections .

- Inflammation Modulation : Another study highlighted the anti-inflammatory effects of the compound in an animal model of arthritis, where it significantly reduced joint swelling and inflammatory markers compared to controls .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound led to increased apoptosis rates and decreased viability in treated cells, suggesting its potential as an adjunct therapy in cancer treatment regimens .

Eigenschaften

IUPAC Name |

3-[4-(3,5-difluorophenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTZBLVSXJKSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.